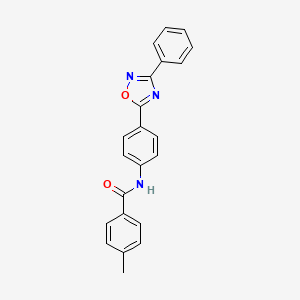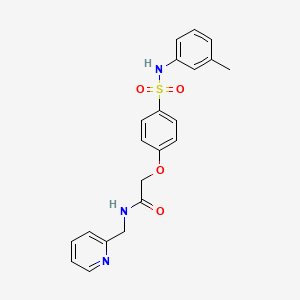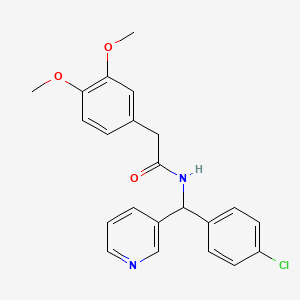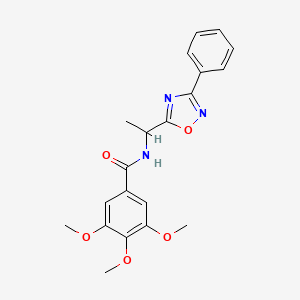
4-methyl-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a synthetic compound that has been extensively studied in recent years due to its potential applications in various scientific fields. This compound is commonly referred to as PBDT, and it has been found to possess a range of unique properties that make it an attractive candidate for use in research.
Mécanisme D'action
The mechanism of action of PBDT is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. PBDT has been shown to bind to specific sites on these enzymes and proteins, thereby disrupting their function and leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
PBDT has been found to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways. PBDT has also been shown to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PBDT in lab experiments is its high specificity and selectivity for certain enzymes and proteins. This makes it a useful tool for studying the function of these molecules and for developing new drugs that target them. However, one limitation of PBDT is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research involving PBDT. One area of interest is the development of new drug candidates based on the structure of PBDT. Another area of interest is the use of PBDT as a tool for studying protein-protein interactions and for developing new diagnostic assays. Additionally, further research is needed to fully understand the mechanism of action of PBDT and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of PBDT involves a series of complex chemical reactions that require specialized equipment and expertise. The most common method for synthesizing PBDT involves the reaction of 4-methylbenzoyl chloride with 4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in the presence of a catalyst. The resulting product is then purified using various techniques, such as chromatography and recrystallization.
Applications De Recherche Scientifique
PBDT has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, PBDT has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, PBDT has been used as a tool for studying protein-protein interactions, as well as for the development of new diagnostic assays. In pharmacology, PBDT has been studied for its potential use as a drug delivery system.
Propriétés
IUPAC Name |
4-methyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-7-9-17(10-8-15)21(26)23-19-13-11-18(12-14-19)22-24-20(25-27-22)16-5-3-2-4-6-16/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZZCFZGZTVLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7695095.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695111.png)




![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695159.png)



